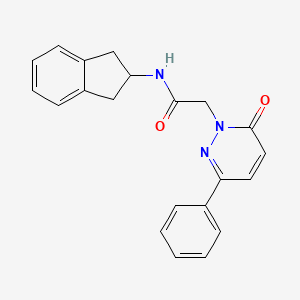

N-(2,3-dihydro-1H-inden-2-yl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide

Descripción

The compound N-(2,3-dihydro-1H-inden-2-yl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide features a unique hybrid structure combining a 2,3-dihydroindenyl group linked via an acetamide bridge to a 6-oxo-3-phenylpyridazinyl moiety. The dihydroindenyl group contributes to steric bulk and lipophilicity, while the pyridazinyl ring, substituted with a phenyl group, introduces hydrogen-bonding and π-π stacking capabilities.

Propiedades

IUPAC Name |

N-(2,3-dihydro-1H-inden-2-yl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O2/c25-20(22-18-12-16-8-4-5-9-17(16)13-18)14-24-21(26)11-10-19(23-24)15-6-2-1-3-7-15/h1-11,18H,12-14H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTOCFMBLUMUBCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=CC=CC=C21)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-inden-2-yl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the indene derivative, followed by the formation of the pyridazinone ring, and finally, the coupling of these intermediates to form the target compound. Common reagents used in these reactions include acylating agents, oxidizing agents, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

N-(2,3-dihydro-1H-inden-2-yl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of carbonyl groups to alcohols or amines.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of N-(2,3-dihydro-1H-inden-2-yl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide is . The compound features a complex structure that contributes to its biological activity. The presence of the indene and pyridazine moieties is significant for its interaction with biological targets.

Pharmacological Applications

-

Anticancer Activity :

- Recent studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation. For instance, a study demonstrated that related pyridazine derivatives showed promising results in inhibiting tumor growth in vitro and in vivo models .

- Anti-inflammatory Properties :

- Neuroprotective Effects :

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer activity of a series of indene-pyridazine derivatives, including N-(2,3-dihydro-1H-inden-2-yl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide. The results indicated a significant reduction in cell viability in breast cancer cell lines, with IC50 values comparable to standard chemotherapeutics .

Case Study 2: Neuroprotection

In a neuroprotection model involving oxidative stress, the compound demonstrated a protective effect on SH-SY5Y neuroblastoma cells against hydrogen peroxide-induced damage. This suggests potential applicability in developing treatments for neurodegenerative diseases .

Mecanismo De Acción

The mechanism of action of N-(2,3-dihydro-1H-inden-2-yl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate biological pathways, leading to desired therapeutic effects. Detailed studies would be required to elucidate these mechanisms and identify the key molecular targets.

Comparación Con Compuestos Similares

Structural and Functional Analogues

Pyridazinyl Acetamide Derivatives

N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide

- Core Structure : Pyridazinyl acetamide with bromophenyl and methoxybenzyl substituents.

- Activity : Mixed FPR1/FPR2 agonist, inducing calcium mobilization and neutrophil chemotaxis .

- Comparison : The target compound replaces the bromophenyl group with a dihydroindenyl moiety, likely enhancing lipophilicity and steric interactions. The absence of methoxybenzyl may reduce FPR1 affinity but improve selectivity for other targets.

3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-phenethylpropanamide

- Core Structure : Pyridazinyl propanamide with phenethyl substitution.

- Activity : Acetylcholinesterase inhibitor identified via docking-based screening .

- Comparison : The target’s indenyl group may offer better membrane penetration than phenethyl, while the shorter acetamide linker (vs. propanamide) could alter binding kinetics.

Indenyl Acetamide Derivatives

- N-(5-(Methylthio)-2,3-dihydro-1H-inden-2-yl)acetamide (41) Core Structure: Indenyl acetamide with methylthio substitution. Application: Synthetic intermediate for sulfonyl derivatives (e.g., compound 42) targeting Plasmodium falciparum .

Heterocyclic Acetamides with Diverse Targets

- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide Core Structure: Benzothiazole acetamide with trifluoromethyl and methoxyphenyl groups. Application: EGFR tyrosine kinase inhibitor (hypothetical, based on and ).

Physicochemical and Pharmacokinetic Properties

Actividad Biológica

N-(2,3-dihydro-1H-inden-2-yl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an indene moiety and a pyridazine ring. Its molecular formula is , with a molecular weight of approximately 256.31 g/mol. The presence of both the indene and pyridazine components suggests potential interactions with various biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

- Recent studies have indicated that derivatives of pyridazine, including those similar to N-(2,3-dihydro-1H-inden-2-yl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide, exhibit significant anticancer properties. For example, imidazo[1,2-b]pyridazine derivatives have been identified as potent inhibitors of IKKβ, a kinase involved in cancer progression . These compounds demonstrated high selectivity and efficacy in inhibiting tumor necrosis factor-alpha (TNFα) production in THP-1 cells.

2. Anti-inflammatory Effects

- Compounds containing the pyridazine structure have shown promise in reducing inflammation. In particular, studies on pyridazine derivatives have reported their ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Some derivatives demonstrated significant anti-inflammatory activity in animal models, outperforming traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

3. Antimicrobial Activity

- The compound's structure may also confer antimicrobial properties. Pyridazine derivatives have been evaluated for their activity against various bacterial strains, showing potential as novel antimicrobial agents. Research indicates that these compounds can disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.

Structure-Activity Relationship (SAR)

Understanding the SAR of N-(2,3-dihydro-1H-inden-2-yl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide is crucial for optimizing its biological efficacy.

| Substituent | Effect on Activity |

|---|---|

| Indene moiety | Enhances binding affinity to target proteins |

| Pyridazine ring | Increases selectivity towards kinases |

| Acetamide group | Modulates solubility and bioavailability |

Case Studies

Several case studies highlight the compound's potential applications:

Study 1: Anticancer Efficacy

In a study evaluating various pyridazine derivatives, N-(2,3-dihydro-1H-inden-2-yl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide exhibited IC50 values in the micromolar range against several cancer cell lines, indicating significant cytotoxicity compared to control compounds .

Study 2: Anti-inflammatory Mechanism

A study on the anti-inflammatory properties of pyridazine derivatives demonstrated that this compound significantly reduced edema in carrageenan-induced rat paw models. The mechanism was linked to the inhibition of COX enzymes and pro-inflammatory cytokines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.